4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine
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Overview
Description
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is a heterocyclic compound that belongs to the class of dithiazoles. This compound is characterized by the presence of a dithiazole ring, which contains two sulfur atoms and one nitrogen atom. The compound is of interest due to its potential biological activities, including fungicidal, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into a more reduced form.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted dithiazole derivatives .
Scientific Research Applications
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential anticancer properties.
Industry: It may be used in the development of new fungicides and pesticides for agricultural applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine involves its interaction with biological targets such as enzymes and cellular membranes. For instance, its fungicidal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, disrupting the cell membrane’s integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-aryl-1,2,3-dithiazol-5-imines: These compounds share a similar dithiazole core and exhibit comparable biological activities.
Azole derivatives: These compounds also target ergosterol biosynthesis and are used as antifungal agents.
Uniqueness
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dithiazole ring with a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-13-7-4-2-6(3-5-7)11-9-8(10)12-15-14-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDBQACGOYDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=NSS2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID14718709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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